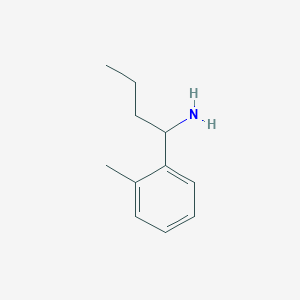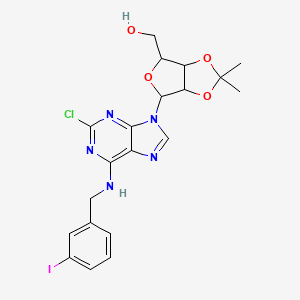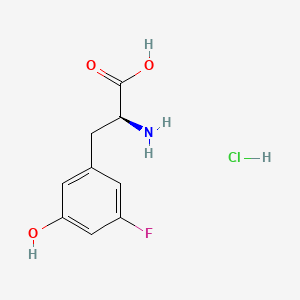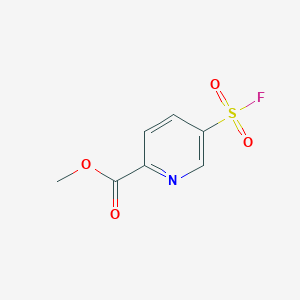
2,5-bis(4-formylphenyl)terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(4-formylphenyl)terephthalic acid is a compound of significant interest in the field of organic chemistry It is a derivative of terephthalic acid, featuring two formyl groups attached to the phenyl rings at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-formylphenyl)terephthalic acid typically involves the reaction of terephthalic acid derivatives with formylating agents. One common method is the Vilsmeier-Haack reaction, where terephthalic acid is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds through the formation of an intermediate iminium ion, which subsequently hydrolyzes to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(4-formylphenyl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-bis(4-carboxyphenyl)terephthalic acid.
Reduction: 2,5-bis(4-hydroxymethylphenyl)terephthalic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,5-bis(4-formylphenyl)terephthalic acid has a wide range of applications in scientific research:
Medicine: Research into its use in the design of novel therapeutic agents and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2,5-bis(4-formylphenyl)terephthalic acid in various applications is largely dependent on its ability to form stable covalent bonds with other molecules. In the context of COFs, the formyl groups react with amines to form imine linkages, resulting in a highly ordered and porous framework . This allows for precise control over the material’s properties, making it suitable for applications in catalysis, gas storage, and sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,5-bis(4-formylphenyl)terephthalic acid is unique due to its dual formyl groups, which provide versatile reactivity for the synthesis of complex structures. Compared to 2,5-bis(phenylamino)terephthalic acid, which features amino groups, the formyl groups offer different reactivity and potential for forming imine linkages. 2,5-furandicarboxylic acid, on the other hand, is a furan derivative and serves as a precursor for bio-based polymers, highlighting the diversity in applications and properties among these compounds.
Propriétés
Formule moléculaire |
C22H14O6 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
2,5-bis(4-formylphenyl)terephthalic acid |
InChI |
InChI=1S/C22H14O6/c23-11-13-1-5-15(6-2-13)17-9-20(22(27)28)18(10-19(17)21(25)26)16-7-3-14(12-24)4-8-16/h1-12H,(H,25,26)(H,27,28) |
Clé InChI |
BNCRLOUOMWVMRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


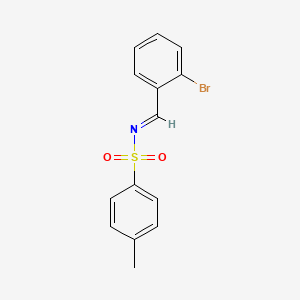


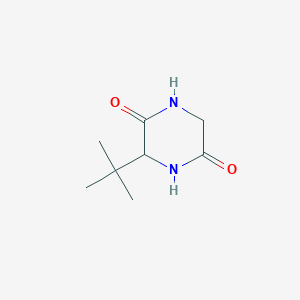
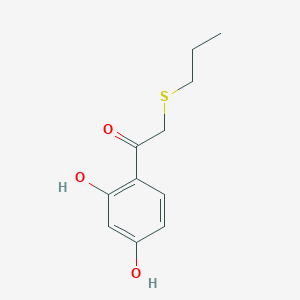
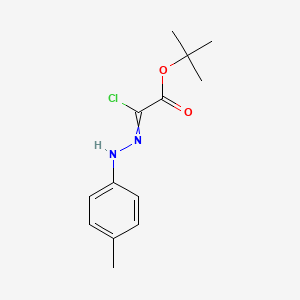

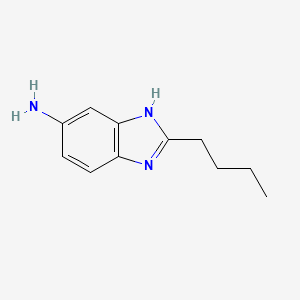
![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
